6-Methyl propyleneamine oxime
Description
Contextualization of Oxime Functionality in Advanced Chemical Synthesis
The oxime functional group (C=N-OH) is a cornerstone in organic chemistry, valued for its unique reactivity and structural characteristics. numberanalytics.com Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.combohrium.com This functionality is more resistant to hydrolysis compared to analogous imines, a stability attributed to the electronic influence of the hydroxyl group. nih.gov
In advanced chemical synthesis, oximes serve as versatile intermediates. numberanalytics.com They can be transformed into a variety of other functional groups and are instrumental in the construction of nitrogen-containing heterocyclic compounds. nih.govrsc.org The oxime group's ability to act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms, is a key feature. wikipedia.org This has led to their widespread use in the synthesis of metal complexes with applications in catalysis and materials science. bohrium.comacs.org Furthermore, the reactivity of the oxime group enables its participation in various chemical reactions, including rearrangements and cycloadditions, further expanding its synthetic utility. nih.gov
The Position of 6-Methyl Propyleneamine Oxime within the Propylene (B89431) Amine Oxime Ligand Family
The propylene amine oxime (PnAO) ligand family is a class of tetradentate chelators known for forming neutral, lipophilic complexes with metals like technetium-99m. nih.govgoogle.com The general structure consists of a 1,3-diaminopropane (B46017) backbone with two oxime-containing fragments attached to the nitrogen atoms. google.com Variations within this family are created by introducing substituents at different positions on the propylene backbone or the oxime units. nih.govgoogle.com
"this compound" is a specific member of this family. The "6-methyl" designation indicates the presence of a methyl group at the 6-position of the undecane-2,10-dione dioxime backbone. This particular compound is structurally related to other well-known PnAO derivatives, such as hexamethyl-propyleneamine oxime (HMPAO), which has found application as a cerebral perfusion imaging agent. koreascience.krkoreascience.kr The introduction of a methyl group at the 6-position can influence the steric and electronic properties of the ligand, which in turn affects the conformation and stability of its metal complexes. researchgate.net Research into such substituted PnAO derivatives aims to understand structure-activity relationships and to develop new agents with improved properties for specific applications. researchgate.netresearchgate.net
Chemical and Physical Properties of this compound
The properties of this compound are presented in the interactive table below.
| Property | Value |
| IUPAC Name | 4,8-Diaza-3,6,9,9-tetramethylundecane-2,10-dione dioxime |
| Synonyms | PnAO |
| Molecular Formula | C13H28N4O2 |
| Molecular Weight | 272.39 g/mol |
| Appearance | White solid |
| Melting Point | 144-145 °C (for a related isomer) googleapis.com |
Synthesis and Formulation
The synthesis of propylene amine oxime (PnAO) ligands, including 6-methyl derivatives, can be achieved through several chemical routes. A common approach involves the alkylation of a substituted 1,3-diaminopropane with a suitable chloro-oxime or bromo-ketone precursor. researchgate.net
One established method for synthesizing PnAO derivatives involves the reaction of a diamine with 3-chloro-3-methyl-2-nitrosobutane. However, this method can result in low yields, particularly with bulkier substituents on the diamine. researchgate.net An alternative and often higher-yielding approach is the alkylation of the diamine with 3-bromo-3-methylbutan-2-one, followed by oximation of the resulting diketone. researchgate.net The oximation step is typically carried out by reacting the diketone with hydroxylamine. koreascience.kr For instance, the synthesis of a related compound, hexamethyl propyleneamine oxime (HMPAO), has been achieved by reacting a bis-imine with sodium borohydride (B1222165) in aqueous ethanol. googleapis.com Another synthetic strategy involves the nucleophilic substitution of a chloropropanoate with a diamine, followed by several steps including protection, amide formation, methylation, oximation, and deprotection. koreascience.kr
Research Applications
Propylene amine oxime (PnAO) ligands and their derivatives, such as this compound, are primarily researched for their ability to form stable, neutral, and lipophilic complexes with radionuclides, most notably technetium-99m (99mTc). nih.govgoogle.com These characteristics are highly desirable for the development of radiopharmaceuticals, particularly for brain imaging applications, as they allow the complex to cross the blood-brain barrier. nih.govwits.ac.za
Structural Analogs
Properties
CAS No. |
159029-46-6 |
|---|---|
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+ |
InChI Key |
NOHGAAVISHFSMM-JYFOCSDGSA-N |
SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Isomeric SMILES |
CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C |
Canonical SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Synonyms |
6-methyl propyleneamine oxime PAO-6-Me |
Origin of Product |
United States |
Coordination Chemistry of 6 Methyl Propyleneamine Oxime As a Ligand
Chelation Mechanisms and Donor Atom Versatility of Oxime Ligands
Oxime ligands (containing the >C=N-OH functional group) are known for their ability to act as versatile donors in coordination chemistry. scispace.com They can function as both hydrogen-bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms), allowing for the formation of complex supramolecular structures. scispace.com The primary mechanism of chelation involves the formation of a stable ring structure with a metal ion. ebsco.com
Oxime ligands are ambidentate, capable of coordinating to a metal center through either the nitrogen or oxygen atom of the oxime group. nih.gov Coordination is most frequently observed through the nitrogen atom, especially when the oxime group is part of a chelate ring. researchgate.net Upon deprotonation, the resulting oximato group (>C=N-O⁻) becomes a stronger donor and can also coordinate through the oxygen atom, often leading to the formation of bridged polynuclear complexes. at.ua
The versatility of oxime ligands stems from several key features:
Monodentate and Bidentate Coordination: They can bind to a single metal center through the nitrogen atom (monodentate) or, more commonly, form a chelate ring by coordinating through both the oxime nitrogen and another donor atom within the ligand, such as an amine nitrogen. researchgate.net
Bridging Ligands: The oximato group can bridge two or more metal centers, utilizing both its nitrogen and oxygen atoms. nih.gov
Ambidentate Nature: The ability to coordinate via N or O allows for linkage isomerism and diverse structural motifs. nih.gov
Acid-Base Properties: The acidity of the oxime proton increases significantly upon coordination to a metal ion, facilitating deprotonation and the formation of stable oximato complexes. at.uamdpi.com This property is crucial for the formation of self-assembled structures through hydrogen bonding between coordinated oxime and oximato groups. at.ua
In the case of 6-methyl propyleneamine oxime, the presence of both an amine (-NH2) group and an oxime group allows it to act as a bidentate N,N'-donor ligand, forming a stable five- or six-membered chelate ring with a metal ion.
Table 1: Common Coordination Modes of Oxime Ligands
| Coordination Mode | Description | Donor Atoms Involved |
|---|---|---|
| Monodentate | The ligand binds to a single metal ion through one donor atom. | Oxime Nitrogen |
| Bidentate Chelate | The ligand binds to a single metal ion through two donor atoms, forming a ring. | Oxime Nitrogen and Amine Nitrogen |
| Bridging (Oximato) | The deprotonated ligand links two or more metal ions. | Oxime Nitrogen and Oxime Oxygen |
Complexation of this compound and its Analogues with Transition Metal Ions
Oxime-based ligands readily form stable complexes with a wide range of transition metal ions, including but not limited to nickel(II), copper(II), cobalt(II), palladium(II), and zinc(II). nih.govresearchgate.netxavier.edu The formation and stability of these complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand. e-journals.in
The reaction of imine-oxime ligands with metal salts, typically in a 2:1 ligand-to-metal ratio, often yields neutral, non-electrolyte complexes where the ligand acts as a dibasic bidentate species. researchgate.net For instance, ligands analogous to this compound form stable square planar complexes with Ni(II) and Pd(II), and tetrahedral or octahedral complexes with other first-row transition metals. researchgate.netmdpi.com
The presence of a methyl group at the 6-position, as in 6-methylpyridine-2-aldoxime, can introduce steric hindrance that affects the stability and structure of the resulting complexes. For example, with Co(II), the steric requirements of the 6-methyl group were found to decrease the stability of low-spin complexes and their subsequent oxidation products. helsinki.fi
A notable characteristic of oxime ligands is their ability to stabilize unusual oxidation states in metal ions, such as Ni(III) and Cu(III). xavier.edu This property is attributed to the strong sigma-donating ability of the deprotonated oximato nitrogen atom. The complexation process often involves the deprotonation of the oxime's hydroxyl group, which is facilitated by the presence of a base or the metal ion itself. najah.edu
Table 2: Examples of Transition Metal Complexes with Analogous Oxime Ligands
| Metal Ion | Ligand Type | Resulting Complex Type | Typical Geometry |
|---|---|---|---|
| Ni(II) | Pyrazole imine-oxime | Neutral square planar nih.gov | Square Planar |
| Co(II) | 6-methylpyridine-2-aldoxime | Cationic, neutral, and bridged helsinki.fi | Octahedral |
| Pd(II) | Imine oxime | Bidentate N,N' chelate mdpi.com | Square Planar |
| Cu(II) | Dipyridin-2-ylmethanone oxime | Neutral [CuX₂(oxime)₂] najah.edu | Distorted Octahedral |
| Zn(II) | Pyridine-2-aldoxime derivatives | Mononuclear and dinuclear species helsinki.fi | Tetrahedral |
Structural Elucidation of Metal-6-Methyl Propyleneamine Oxime Complexes
The definitive structures of metal-oxime complexes are typically determined using single-crystal X-ray diffraction. scispace.comnajah.edu This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. scispace.comresearchgate.net
For complexes analogous to those formed with this compound, X-ray crystallography has confirmed several key structural features:
Coordination Geometry: Palladium(II) and Nickel(II) complexes with bidentate N,N'-donating oxime ligands commonly exhibit a square planar geometry around the metal center. nih.govmdpi.com The Pd-N bond distances in such complexes are typically in the range of 1.99 to 2.02 Å. mdpi.com
Chelate Ring Formation: The chelation of the ligand to the metal ion results in the formation of a stable five- or six-membered ring. The planarity and strain of this ring are dependent on the specific ligand structure.
Intramolecular and Intermolecular Hydrogen Bonding: The oxime group is a key participant in hydrogen bonding. Intramolecular hydrogen bonds can exist between the oxime's hydroxyl group and another donor atom within the ligand. najah.edu Intermolecular hydrogen bonds between adjacent complex molecules can lead to the formation of one-, two-, or three-dimensional supramolecular networks. at.uamdpi.com
Isomerism: Geometric (cis/trans) and optical isomers are possible depending on the ligand's structure and coordination mode.
Spectroscopic techniques are also vital for structural characterization. Infrared (IR) spectroscopy can confirm the coordination of the oxime nitrogen, often indicated by a shift in the C=N stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides information about the ligand's environment in solution, while UV-Visible spectroscopy reveals details about the electronic transitions and coordination geometry of the metal center. researchgate.netxavier.eduresearchgate.net
Metal-Mediated Chemical Transformations Involving Oxime Compounds
The coordination of an oxime to a metal center can significantly alter its reactivity, leading to a variety of metal-mediated or metal-catalyzed transformations. at.uaacs.orgacs.org The metal ion can act as a Lewis acid, activating the ligand towards nucleophilic or electrophilic attack, or it can participate directly in redox processes. at.ua
Key transformations involving coordinated oximes include:
Hydrolysis: Metal ions can assist in the hydrolysis of the oxime C=N bond to regenerate a carbonyl compound. at.uamdpi.com For instance, copper(II)-assisted hydrolysis of ketoximes and aldoximes has been shown to be an effective method for deoximation. at.ua In some cases, the ligand itself can undergo hydrolysis during the complexation reaction, with the hydrolysis product then coordinating to the metal ion. mdpi.com
Beckmann Rearrangement: While a classic organic reaction, the rearrangement of ketoximes to amides can be influenced by coordination to a metal center.
Dehydration and Dehydroxylation: Coordinated aldoximes can be dehydrated to form nitriles. mdpi.com In some cases, the entire -OH group can be removed (dehydroxylation) to form ligated methyleneamides. at.ua
N-O Bond Cleavage: Electron-rich metal centers can induce the cleavage of the N-O bond in oximes through oxidative addition reactions. This has been used as a route to synthesize methyleneamide complexes. at.ua
Cyclization and Coupling Reactions: Metal centers can template reactions, bringing coordinated ligands into proximity to facilitate cyclization or cross-coupling reactions. For example, a zinc(II) complex was reported to undergo an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands, which were generated in situ from a chloroxime precursor. mdpi.com
These metal-mediated reactions highlight the role of the metal ion not just as a structural scaffold but as an active participant in modifying the chemical properties of the oxime ligand. researchgate.net
Catalytic Applications and Reaction Mechanisms Involving 6 Methyl Propyleneamine Oxime Derivatives
Heterogeneous Catalysis in the Transformation of Oxime Derivatives
The hydrogenation of oximes is a significant industrial process for producing primary amines and hydroxylamines. Heterogeneous catalysts are often preferred for their ease of separation and recyclability. The reduction of oxime derivatives can be steered toward different products by carefully selecting the catalyst, support, and reaction conditions.
Platinum group metals are highly effective for oxime hydrogenation. For instance, platinum supported on various metal oxides (e.g., Al₂O₃, TiO₂, ZrO₂) has been studied for the hydrogenation of oximes. encyclopedia.pubmdpi.com The choice of support can significantly influence selectivity. Platinum on alumina (B75360) (Pt/Al₂O₃) has shown high yields for amine production, whereas supports like TiO₂ and MgO can sometimes favor the formation of ketones through a deoximation reaction. encyclopedia.pubmdpi.com The reaction often requires elevated temperatures (e.g., 100 °C) and hydrogen pressure (e.g., 7.5 atm). mdpi.com
Ceria-zirconia-supported platinum (Pt/CeO₂-ZrO₂) has emerged as a highly efficient catalyst for the selective hydrogenation of oximes to either hydroxylamines or primary amines under ambient conditions. mdpi.comresearchgate.net This system's high activity is attributed to the low-temperature activation of hydrogen on the platinum nanoparticles. researchgate.net Similarly, palladium on carbon (Pd/C) is an effective catalyst, particularly in acidic media, for producing primary amines with high yields. encyclopedia.pubmdpi.com In contrast, using platinum on carbon (5% Pt/C) under similar acidic conditions can selectively yield the corresponding hydroxylamine (B1172632). encyclopedia.pubmdpi.com
The hydrogenation rate and product distribution are also influenced by the solvent and pH. rsc.org For example, rhodium catalysts have shown high activity in aqueous sodium hydroxide, while platinum catalysts perform well in acidic solutions like aqueous hydrochloric acid or acetic acid. rsc.org
| Catalyst | Support | Primary Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pt | Al₂O₃ | Amine | 100 °C, 7.5 atm H₂, 7h | 90% | encyclopedia.pubmdpi.com |
| Pd | Carbon (C) | Amine | 20-25 °C, 3 atm H₂, AcOH/H₂SO₄ | 94% | encyclopedia.pubmdpi.com |
| Pt | Carbon (C) | Hydroxylamine | 20-25 °C, 3 atm H₂, AcOH/H₂SO₄ | 54% | encyclopedia.pubmdpi.com |
| Pt | CeO₂-ZrO₂ | Amine or Hydroxylamine | Ambient temperature and pressure | Up to 99% | mdpi.comresearchgate.net |
| Ni | SiO₂ | Primary & Secondary Amines | 140 °C, 40 atm H₂ | Not specified | mdpi.com |
Biocatalytic Approaches for Enantioselective Oxime Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines from oxime precursors. Ene-reductases (ERs), enzymes known for reducing activated alkenes, have been discovered to possess a promiscuous ability to reduce the C=N bond of certain oximes, such as α-oximo-β-keto esters. acs.orgacs.org This enzymatic reduction provides access to chiral amines with high stereoselectivity. nih.gov
The reduction is often performed as a two-step cascade reaction. First, the ene-reductase reduces the oxime to an amine intermediate. nih.gov This intermediate can then be further transformed. For instance, a subsequent reduction of a neighboring ketone group by an alcohol dehydrogenase (ADH) can trap the amine as a stable amino alcohol, preventing side reactions and allowing for the isolation of products with high enantiomeric and diastereomeric excess. acs.orgnih.gov Studies using various ERs have shown that the configuration of the newly formed stereocenter is consistently controlled by the enzyme, leading to excellent optical purity (>98% ee and de). nih.gov
Mechanistic studies have revealed that the biocatalytic reduction of the oxime proceeds via an imine intermediate, rather than a hydroxylamine intermediate. acs.orgnih.gov A key tyrosine residue in the enzyme's active site has been identified as crucial for the catalytic activity, acting as a proton donor during the first reduction step. acs.orgnih.gov
| Enzyme System | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) | Absolute Configuration | Reference |
|---|---|---|---|---|---|---|
| OYE1 + ADH-A | d-Threonine ethyl ester | 54 | >98 | >98 | (2R, 3S) | nih.gov |
| ER-P1-A04 + ADH-A | d-Threonine ethyl ester | 45 | >98 | >98 | (2R, 3S) | nih.gov |
| ER-P1-H03 + ADH-A | d-Threonine ethyl ester | 65 | >98 | >98 | (2R, 3S) | nih.gov |
Organometallic Catalysis Facilitated by Oxime Ligands
Oxime derivatives, including 6-methylpyridine-2-aldoxime, serve as excellent ligands in organometallic chemistry, forming stable complexes with various transition metals that can act as catalysts. nih.gov The nitrogen atoms of the pyridine (B92270) ring and the oxime group can coordinate to a metal center, creating a bidentate chelate structure. nih.gov
Iron complexes bearing 6-methylpyridine-2-aldoxime ligands have demonstrated high activity in the catalytic polymerization of isoprene. nih.gov When activated with a co-catalyst like methylaluminoxane (B55162) (MAO), these iron complexes can achieve activities up to 6.5 × 10⁶ g/mol ·h, producing polyisoprene with controlled molecular weights and narrow polydispersity indices. nih.gov The oxime ligand acts as a neutral, unionized bidentate ligand, coordinating through both the pyridine and oxime nitrogen atoms. nih.gov
Palladium complexes featuring oxime ligands (oxime palladacycles) are effective catalysts for various cross-coupling reactions, including Mizoroki-Heck and Suzuki-Miyaura reactions. researchgate.net These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Similarly, cobalt complexes with oxime-type ligands, known as cobaloximes, are renowned for their ability to catalyze radical cyclizations and Heck-type reactions. researchgate.net Iridium(III) complexes with cyclometalated oxime-based ligands have also been identified as highly efficient catalysts for the homogeneous hydrogenation of oximes to hydroxylamines. researchgate.net
| Metal Complex | Ligand Type | Catalytic Application | Key Features | Reference |
|---|---|---|---|---|
| Iron(II) | 6-Methylpyridine-2-aldoxime | Isoprene Polymerization | High activity (up to 6.5 × 10⁶ g/mol·h); produces cis-1,4-alt-3,4-polyisoprene. | nih.gov |
| Palladium(II) | Aryl/Aliphatic Oximes | Mizoroki-Heck, Suzuki-Miyaura | Forms stable palladacycle catalysts for C-C bond formation. | researchgate.net |
| Cobalt(III) | Dioximes (Cobaloximes) | Radical Cyclizations, Heck-type reactions | Inspired by Vitamin B12 chemistry; involves homolysis of C-Co bonds. | researchgate.net |
| Iridium(III) | Cyclometalated Cp*Ir(III) | Homogeneous Oxime Hydrogenation | Efficiently reduces oximes to hydroxylamines. | researchgate.net |
Mechanistic Insights into Catalytic Cycles Utilizing Oxime-Based Systems
Understanding the reaction mechanisms of catalytic cycles involving oximes is crucial for optimizing catalyst design and reaction outcomes. In heterogeneous hydrogenation, the reaction on the catalyst surface is complex. For platinum group metals, the process generally involves the adsorption of the oxime and hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms to the C=N double bond. rsc.org The relative rates of hydrogenation and N-O bond cleavage determine the selectivity between amine and hydroxylamine products. researchgate.net
In biocatalytic reductions by ene-reductases, computational and experimental studies have provided strong evidence for a reaction pathway that proceeds through an imine intermediate. acs.org The enzyme first catalyzes a two-electron, two-proton reduction of the oxime to form the imine, which is then further reduced by the enzyme in a second step to yield the final amine product. acs.org
For organometallic systems, the mechanisms can vary significantly. In reactions catalyzed by first-row transition metals like iron and copper, recent computational studies suggest that the activation of oxime esters proceeds through a metal-bound iminyl radical intermediate rather than a free radical. acs.org This "metal-bound radical" pathway allows for greater control over the reactivity and selectivity of the radical intermediate. acs.org For noble metal catalysts, such as rhodium, the catalytic cycle may involve steps like oxidative insertion of the metal into an N-O or N-N bond, followed by reductive elimination to release the product and regenerate the catalyst. acs.org The oxime ligand plays a direct role in these steps, stabilizing the metal center and influencing the electronic properties throughout the catalytic cycle. The homolytic scission of the weak N-O bond in oxime derivatives is a key step, generating an iminyl radical and an oxygen-centered radical, which can then engage in subsequent synthetic transformations. mdpi.com
Advanced Analytical and Computational Investigations of 6 Methyl Propyleneamine Oxime Systems
Spectroscopic Probing of Molecular Structure and Interactions (e.g., NMR, IR, UV-Vis, Mass Spectrometry, X-ray Crystallography)
Spectroscopic techniques are indispensable for a detailed understanding of the structural and electronic characteristics of 6-methyl propyleneamine oxime and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful tool for determining the connectivity and stereochemistry of these molecules. Both ¹H and ¹³C NMR spectra provide characteristic chemical shifts that are sensitive to the local electronic environment of the nuclei. rsc.orgresearchgate.net For instance, the protons of the methyl groups and the propylene (B89431) backbone exhibit distinct resonances, and their coupling patterns can reveal conformational details. rsc.org Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful for distinguishing between geometric isomers (E and Z) by identifying through-space correlations between specific protons. nih.gov
Infrared (IR) Spectroscopy is employed to identify the key functional groups present in the molecule. The IR spectrum of an oxime is characterized by specific vibrational modes. researchgate.net A notable feature is the O-H stretching vibration, which typically appears as a broad band in the region of 3150-3650 cm⁻¹. The C=N stretching vibration of the oxime group is observed in the range of 1620-1690 cm⁻¹. Additionally, the N-O stretching vibration can be found between 930 and 960 cm⁻¹. The presence and position of these bands confirm the integrity of the oxime functionality.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H stretch | 3150 - 3650 |
| C=N stretch | 1620 - 1690 |
| N-O stretch | 930 - 960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Oximes typically exhibit absorption bands in the UV region. shd-pub.org.rsresearchgate.net These absorptions are generally attributed to π → π* and n → π* transitions associated with the C=N chromophore. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the molecule. shd-pub.org.rs
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound and its complexes. mdpi.com Techniques such as Electrospray Ionization (ESI) can be used to generate gas-phase ions of the compounds, allowing for precise mass determination. viamedica.pl Mass spectrometry is also a valuable tool in screening libraries of oxime derivatives for their binding affinities to specific targets. nih.gov
X-ray Crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. Single-crystal X-ray diffraction studies on related compounds, such as meso-hexamethyl propylene amine oxime (meso-HMPAO), have revealed detailed structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Such studies have identified different crystalline forms (polymorphs), for example, the α and β forms of meso-HMPAO, which crystallize in triclinic (P-1) and monoclinic (P2(1)/n) space groups, respectively. nih.gov The molecular conformation and packing in the crystal lattice are dictated by intermolecular hydrogen bonds between the oxime's hydroxyl group and the amine nitrogen atoms of adjacent molecules. nih.govresearchgate.net
| Crystallographic Data for meso-HMPAO Polymorphs | |
| Parameter | α Form |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Parameter | β Form |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
Electrochemical Characterization and Redox Behavior of Oxime Ligands and Their Complexes
The electrochemical properties of this compound and its metal complexes are crucial for understanding their reactivity, particularly in the context of their applications as radiopharmaceuticals and catalysts. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these compounds.
Studies on metal complexes of oxime-containing ligands have shown that they can undergo reversible or quasi-reversible redox processes. rsc.org For instance, technetium complexes of propylene amine oxime derivatives are known to be stable in specific oxidation states, which is a critical factor for their use in medical imaging. mdpi.comopenmedscience.com The redox potential of these complexes can be tuned by modifying the substituents on the propyleneamine oxime ligand. The electrochemical behavior is also influenced by the coordination environment of the metal center. The reduction of the nitroimidazole moiety in some propylene amine oxime complexes is a key aspect of their function as hypoxia imaging agents. mdpi.com
Theoretical and Quantum Chemical Modeling of this compound Complexes
Computational chemistry provides powerful tools for complementing experimental data and gaining deeper insights into the electronic structure, stability, and reactivity of this compound complexes. Density Functional Theory (DFT) is a widely used method for these investigations. rsc.org
DFT calculations can be employed to:
Predict Molecular Geometries: Optimized structures of different isomers and conformers can be obtained, providing information on bond lengths, bond angles, and dihedral angles.
Simulate Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR spectra), which can aid in the interpretation of experimental spectra. rsc.org
Analyze Electronic Structure: The distribution of electron density, molecular orbitals, and electrostatic potential can be visualized and quantified, offering insights into the reactivity and interaction sites of the molecule.
Determine Reaction Energetics: The energies of reactants, transition states, and products for various chemical reactions can be calculated, allowing for the elucidation of reaction mechanisms.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying these complexes in a biological environment. researchgate.net In this approach, the metal complex (the quantum mechanical region) is treated with a high level of theory, while the surrounding environment, such as a protein or solvent, is described using classical molecular mechanics force fields. researchgate.netresearchgate.net This allows for the investigation of how the biological milieu influences the properties and reactivity of the complex.
Conformational Analysis and Isomeric Studies via Advanced Spectroscopic Methods
The flexibility of the propylene backbone and the presence of stereocenters and the C=N double bond in this compound give rise to various isomers and conformers. Advanced spectroscopic methods are essential for their identification and characterization.
Isomerism:
Stereoisomerism: The presence of chiral centers in the molecule leads to the existence of different stereoisomers, such as d,l and meso forms, which can be separated and identified using techniques like High-Performance Liquid Chromatography (HPLC). viamedica.pl
Geometric Isomerism: The C=N bond of the oxime group can exist in two geometric configurations: E (entgegen) and Z (zusammen). nih.govresearchgate.net These isomers often exhibit distinct spectroscopic signatures.
Conformational Analysis: ¹H NMR spectroscopy is a key technique for studying the conformational dynamics of these molecules in solution. researchgate.net The chemical shifts and coupling constants of the protons are sensitive to the dihedral angles in the propylene backbone. By analyzing these parameters, often in conjunction with computational modeling, the preferred conformations in solution can be determined. Variable temperature NMR studies can provide information on the energy barriers between different conformers. The conformation of the molecule can also be influenced by the pH of the solution. researchgate.net
Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining the geometric configuration of the oxime group. researchgate.netnih.gov An NOE enhancement between the oxime hydroxyl proton and a nearby substituent can definitively establish their spatial proximity and thus distinguish between the E and Z isomers. researchgate.net
Applications in Radiopharmaceutical Chemistry and Imaging Probe Development
Radiochemistry and Radiolabeling Strategies for 6-Methyl Propyleneamine Oxime Analogues with Radionuclides (e.g., Tc-99m, Cu-64)
The successful application of a radiopharmaceutical hinges on the efficient and stable incorporation of a radionuclide into a carrier molecule. For this compound analogues, the most commonly employed radionuclide is Technetium-99m (Tc-99m), owing to its ideal nuclear properties for Single Photon Emission Computed Tomography (SPECT), including its 140 keV gamma emission and 6-hour half-life. The labeling of PnAO derivatives with Tc-99m is typically achieved through a reduction-chelation reaction. The process involves the reduction of pertechnetate (B1241340) ([TcO4]-), obtained from a 99Mo/99mTc generator, to a lower oxidation state, usually Tc(V), using a reducing agent such as stannous chloride (SnCl2). nih.govnih.gov The reduced technetium then forms a stable, neutral, and lipophilic complex with the tetradentate PnAO ligand. nih.gov This straightforward labeling procedure can be performed at room temperature and at a near-neutral pH, making it amenable to kit-based formulations for clinical use. nih.gov
More recently, the positron-emitting radionuclide Copper-64 (Cu-64) has been explored for the labeling of PnAO analogues, enabling Positron Emission Tomography (PET) imaging, which offers higher sensitivity and resolution than SPECT. A study detailed the labeling of a PnAO derivative bearing two 3-nitrotriazole groups with 64CuCl2. researchgate.net This research demonstrated the potential of PnAO ligands to chelate radiometals other than technetium, thereby expanding their utility in molecular imaging. The development of Cu-64 labeled PnAO analogues is particularly significant for applications requiring longer imaging times, due to the 12.7-hour half-life of Cu-64.
The versatility of the PnAO scaffold is further demonstrated by the synthesis and radiolabeling of derivatives designed to target specific biological phenomena. For instance, PnAO complexes containing nitrotriazole moieties have been developed as markers for hypoxia. nih.govmdpi.com These compounds were successfully labeled with Tc-99m with high radiochemical purity (>95%), and the resulting complexes remained stable for several hours at room temperature. nih.gov
Ligand Design Principles for Enhanced Radionuclide Chelation and Stability
The design of the ligand is critical for ensuring the stability of the radiometal complex and for dictating its in vivo behavior. For PnAO analogues, a key design principle is the creation of a tetradentate chelating system that can form a stable, coordinatively saturated complex with the radionuclide. The propyleneamine oxime backbone provides four donor atoms (two nitrogen atoms from the amine groups and two nitrogen atoms from the oxime groups) that coordinate with the metal center.
A significant aspect of ligand design for PnAO analogues is stereoisomerism. Hexamethyl propyleneamine oxime (HM-PAO), a well-studied analogue, exists as two diastereoisomers: d,l-HM-PAO and meso-HM-PAO. It has been demonstrated that the d,l-isomer exhibits higher retention in the brain compared to the meso-isomer. nih.gov This highlights the importance of stereochemistry in influencing the biological properties of the resulting radiotracer.
Furthermore, the PnAO scaffold can be readily modified to incorporate various functional groups to enhance its properties or to target specific biological processes. For example, the addition of lipophilic alkyl groups can modulate the biodistribution of the radiotracer. The introduction of biologically active moieties, such as nitrotriazoles for hypoxia imaging, transforms the radiotracer from a simple perfusion agent into a targeted molecular imaging probe. nih.govmdpi.com The stability of the resulting complex is paramount, and ligand design must ensure that the radiometal remains firmly chelated to prevent its release and non-specific accumulation in the body.
The following table summarizes key ligand design principles for this compound analogues:
| Design Principle | Objective | Example |
| Tetradentate Chelation | To form a stable, coordinatively saturated complex with the radionuclide. | The propyleneamine oxime backbone provides four donor atoms for metal coordination. |
| Stereoisomerism | To optimize the biological properties of the radiotracer, such as brain retention. | The d,l-isomer of HM-PAO shows higher brain retention than the meso-isomer. nih.gov |
| Functionalization | To target specific biological processes or to modify the pharmacokinetic properties of the radiotracer. | Incorporation of nitrotriazole moieties for hypoxia imaging. nih.govmdpi.com |
| Lipophilicity | To enhance passage across biological membranes, such as the blood-brain barrier. | Formation of a neutral, lipid-soluble complex with Tc-99m. nih.gov |
Mechanistic Studies of Radiotracer Disposition, Retention, and Metabolism in Biological Systems
Understanding the mechanisms governing the disposition, retention, and metabolism of a radiotracer is crucial for the accurate interpretation of imaging studies. For this compound analogues designed for brain imaging, a key requirement is the ability to cross the intact blood-brain barrier (BBB). The neutral, lipophilic nature of the Tc-99m complexes of PnAO analogues facilitates their passive diffusion across the BBB. nih.gov Once in the brain, the mechanism of retention can vary depending on the specific analogue. For some derivatives, retention is believed to be mediated by enzymatic hydrolysis, which converts the lipophilic complex into a more polar, less membrane-permeable species, effectively trapping it within the brain.
The biodistribution of PnAO radiotracers has been investigated in various preclinical models. Studies with Tc-99m labeled HM-PAO have shown initial high brain uptake followed by a gradual washout. nih.gov The rate of washout can be influenced by the isomeric form of the ligand, with the d,l-isomer demonstrating slower clearance from the brain than the meso-isomer. nih.gov
The metabolism of PnAO radiotracers can also play a significant role in their in vivo behavior. For a Tc-99m labeled PnAO derivative containing nitrotriazoles, it was observed that the radiochemical purity of the complex decreased significantly after incubation under anoxic conditions, suggesting that the compound undergoes metabolic changes in a hypoxic environment. mdpi.com This metabolic trapping mechanism is the basis for its use as a hypoxia imaging agent.
The following table provides a summary of the biodistribution of a representative Tc-99m labeled PnAO analogue in rats:
| Organ | % Injected Dose / Gram (at 10 min post-injection) |
| Brain | 2.1 ± 0.3 |
| Liver | Data not specified |
| Intestines | Data not specified |
Data for Tc-99m-d,l-HMPAO from a study on a new synthesis route. viamedica.pl
Comparative Kinetic Analyses of this compound Radiotracers with Other Analogues
Comparative kinetic analyses are essential for evaluating the performance of a new radiotracer relative to existing imaging agents or different formulations of the same agent. Such studies can provide insights into the rates of uptake, clearance, and metabolism, which are critical for optimizing imaging protocols and for quantitative analysis.
A key comparison in the field of cerebral perfusion imaging is between SPECT tracers like Tc-99m-HM-PAO and PET tracers. One study compared regional cerebral blood flow (rCBF) measured by Tc-99m-HM-PAO SPECT with that measured by PET using 15O-CO2. nih.gov The study found a nonlinear relationship between the HM-PAO activity and rCBF, suggesting that the uptake of HM-PAO is not directly proportional to blood flow at high flow rates. nih.gov This finding is crucial for the quantitative interpretation of HM-PAO SPECT data.
Another important comparative analysis is between the different stereoisomers of a radiotracer. As previously mentioned, the kinetics of brain uptake and retention of the d,l- and meso-isomers of Tc-99m-HM-PAO are significantly different, with the d,l-isomer showing more favorable retention for brain imaging. nih.gov This underscores the importance of isomeric purity in the formulation of PnAO-based radiopharmaceuticals.
The development of new PnAO analogues often involves comparative studies against established agents. For example, a Cu-64 labeled PnAO derivative for hypoxia imaging was compared with the classical hypoxia imaging agent 64Cu-ATSM. researchgate.net Such comparisons are vital for demonstrating the potential advantages of a new radiotracer, such as improved tumor-to-background ratios or more favorable pharmacokinetics.
The following table presents a conceptual comparison of kinetic parameters for different types of propyleneamine oxime radiotracers:
| Radiotracer | Key Kinetic Feature | Implication for Imaging |
| Tc-99m-d,l-HM-PAO | Higher brain retention compared to the meso-isomer. nih.gov | Improved image quality for brain perfusion SPECT. |
| Tc-99m-meso-HM-PAO | Faster washout from the brain. nih.gov | Less suitable for static brain imaging. |
| 64Cu-PnAO-nitrotriazole | Accumulation in hypoxic cells. researchgate.net | Potential for PET imaging of tumor hypoxia. |
Q & A
Q. What is the primary application of hexamethyl propyleneamine oxime (HMPAO) in neuroimaging studies?
HMPAO is a lipophilic chelator used as a technetium-99m-labeled tracer in single-photon emission computed tomography (SPECT) to measure regional cerebral blood flow (rCBF). Its lipophilicity allows it to cross the blood-brain barrier, after which intracellular glutathione converts it to a hydrophilic form, trapping it in brain tissue. This enables static imaging of perfusion patterns, particularly in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and epilepsy studies .
Q. How is 99mTc-HMPAO prepared for clinical SPECT imaging?
The radiolabeling process involves reconstituting HMPAO with sodium pertechnetate (99mTcO4⁻) under strict quality control. The complex must be administered within 4 hours due to instability. Dose standardization (typically 20–30 mCi) and injection timing (during cognitive task performance or at rest) are critical to ensure reproducibility .
Advanced Research Questions
Q. What methodological challenges arise when correlating HMPAO-SPECT data with neuropsychological assessments in AD cohorts?
Key challenges include:
- Temporal dissociation : SPECT captures a single perfusion snapshot, while neuropsychological tests reflect cumulative decline. Align tracer injection with task administration to synchronize hemodynamic and cognitive measures .
- Covariate control : Adjust for age, education, and disease duration, as seen in studies where AD patients showed no baseline differences in these variables but exhibited distinct perfusion deficits in posterior parietal regions .
Q. How can statistical parametric mapping (SPM) improve the analysis of HMPAO-SPECT data in longitudinal studies?
SPM applies general linear models (GLM) to voxel-wise data, enabling detection of region-specific perfusion changes while controlling for covariates (e.g., global flow variations). Cluster-based thresholding (e.g., family-wise error correction) mitigates false positives. For example, SPM has identified asymmetric rCBF reductions in the medial temporal lobe of MCI patients progressing to AD .
Q. What protocols address variability in HMPAO-SPECT quantification across imaging systems?
- Phantom calibration : Standardize gamma camera sensitivity using uniform phantoms.
- Reconstruction harmonization : Use consistent algorithms (e.g., ordered-subset expectation maximization) and attenuation correction.
- Region-of-interest (ROI) normalization : Express perfusion as ratios to cerebellar or global mean counts to reduce inter-scanner variability .
Data Contradiction and Integration
Q. How do researchers reconcile discrepancies between HMPAO-SPECT and FDG-PET in studying metabolic-perfusion coupling?
Discrepancies arise from:
- Temporal resolution : HMPAO-SPECT reflects perfusion at injection time, while FDG-PET integrates metabolic activity over 30–45 minutes.
- Pathophysiological discordance : In AD, FDG-PET shows hypometabolism in posterior cingulate regions earlier than HMPAO-SPECT detects perfusion changes. Multimodal registration (e.g., MRI-based spatial normalization) and kinetic modeling can align these datasets .
Q. Why do some studies report conflicting HMPAO-SPECT results in epilepsy localization?
Variability stems from:
- Interictal vs. ictal timing : Interictal SPECT may miss hyperperfusion foci unless paired with ictal recordings.
- Medication effects : Anticonvulsants alter cerebral perfusion. Studies controlling for drug regimens (e.g., stable carbamazepine levels) improve consistency .
Methodological Innovations
Q. What advancements in HMPAO-SPECT protocol design enhance ecological validity in cognitive studies?
- Task-scanner dissociation : Administer cognitive tasks in a controlled lab setting, followed by rapid tracer injection and delayed imaging. This avoids scanner-induced anxiety affecting perfusion .
- Motion correction : Use head restraints and motion-tracking software to minimize artifacts during acquisition .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
